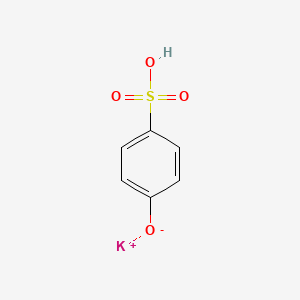
Basic Violet 28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Basic Violet 28, also known as Crystal Violet, is a synthetic dye belonging to the triphenylmethane family. It is widely used in various applications due to its intense violet color. This compound is primarily used as a biological stain, a textile dye, and an antiseptic. Its chemical structure consists of a central carbon atom bonded to three phenyl groups, each substituted with dimethylamino groups.
準備方法
Synthetic Routes and Reaction Conditions: Basic Violet 28 is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction proceeds via the formation of a leuco base, which is then oxidized to produce the final dye. The reaction conditions typically involve heating the mixture to around 100°C and maintaining an acidic environment to facilitate the condensation reaction.
Industrial Production Methods: In industrial settings, the production of Basic Violet 28 involves large-scale batch processes. The raw materials, dimethylaniline and formaldehyde, are mixed in reactors equipped with heating and stirring mechanisms. The reaction mixture is then subjected to oxidation using an oxidizing agent such as manganese dioxide or lead dioxide. The resulting dye is purified through filtration and recrystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions: Basic Violet 28 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may alter its color and properties.
Reduction: Reduction of Basic Violet 28 can lead to the formation of leuco derivatives, which are colorless or pale-colored.
Substitution: The dye can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used to reduce Basic Violet 28.
Substitution: Substitution reactions often require specific reagents depending on the desired functional group replacement. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Oxidation products may include various quinonoid structures.
Reduction: Leuco derivatives are the primary products of reduction reactions.
Substitution: Substituted derivatives with different functional groups, such as halogens or alkyl groups.
科学的研究の応用
Basic Violet 28 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: The dye is extensively used in microbiology for Gram staining, which differentiates bacterial species based on their cell wall composition.
Medicine: Basic Violet 28 has antiseptic properties and is used in the treatment of fungal infections and as a topical antiseptic.
Industry: It is employed in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用機序
The mechanism of action of Basic Violet 28 involves its interaction with cellular components. In biological staining, the dye binds to negatively charged components of the cell wall and cytoplasm, allowing for visualization under a microscope. As an antiseptic, Basic Violet 28 disrupts the cell membranes of microorganisms, leading to cell lysis and death. The dye’s interaction with DNA can also inhibit replication and transcription processes, contributing to its antimicrobial effects.
類似化合物との比較
Methyl Violet: Another triphenylmeth
特性
CAS番号 |
12221-74-8 |
|---|---|
分子式 |
C8H8O4 |
分子量 |
0 |
同義語 |
Basic Violet 28 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





